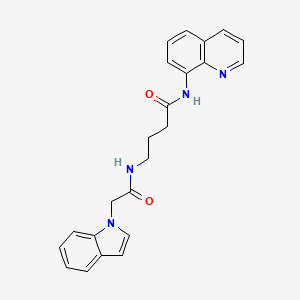

4-(2-(1H-indol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide

Description

Properties

IUPAC Name |

4-[(2-indol-1-ylacetyl)amino]-N-quinolin-8-ylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2/c28-21(26-19-9-3-7-18-8-4-14-25-23(18)19)11-5-13-24-22(29)16-27-15-12-17-6-1-2-10-20(17)27/h1-4,6-10,12,14-15H,5,11,13,16H2,(H,24,29)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKMDVIRDXFGMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NCCCC(=O)NC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-(1H-Indol-1-yl)acetic Acid

Indole is alkylated at the N1 position using ethyl bromoacetate in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) at 0–5°C. Subsequent saponification with aqueous sodium hydroxide (NaOH) yields 2-(1H-indol-1-yl)acetic acid.

Reaction Conditions

Synthesis of 4-Aminobutanamide

4-Aminobutanamide is synthesized via hydrolysis of ethyl 4-aminobutanoate using concentrated ammonium hydroxide (NH4OH) at 50°C for 12 hours. The reaction is monitored by thin-layer chromatography (TLC) to ensure complete conversion.

Characterization Data

- $$^1$$H NMR (400 MHz, D2O): δ 3.25 (t, 2H, J = 6.4 Hz), 2.45 (t, 2H, J = 6.4 Hz), 1.85 (quintet, 2H).

- MS (ESI+) : m/z 117.1 [M+H]+.

Coupling Strategies for Amide Bond Formation

Formation of 4-(2-(1H-Indol-1-yl)acetamido)butanamide

The first amide bond is formed via carbodiimide-mediated coupling between 2-(1H-indol-1-yl)acetic acid and 4-aminobutanamide. Ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBt) are employed as coupling agents in dichloromethane (DCM) under nitrogen atmosphere.

Optimized Protocol

Final Coupling with 8-Aminoquinoline

The terminal amide bond is established by reacting 4-(2-(1H-indol-1-yl)acetamido)butanamide with 8-aminoquinoline using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent. This step requires strict anhydrous conditions to prevent hydrolysis.

Critical Parameters

- Catalyst : HATU (1.5 equiv).

- Base : DIPEA (3.0 equiv).

- Solvent : DMF (distilled over molecular sieves).

- Temperature : 0°C → room temperature.

- Yield : 65–68%.

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via flash chromatography using a gradient of ethyl acetate/hexane (3:7 → 1:1) to remove unreacted starting materials and coupling byproducts. Final recrystallization from ethanol/water (9:1) affords the pure compound as a white crystalline solid.

Purity Assessment

Spectroscopic Confirmation

$$^1$$H NMR (500 MHz, DMSO-d6):

- δ 10.32 (s, 1H, NH), 8.85 (dd, 1H, J = 4.2, 1.6 Hz, quinoline-H), 8.15 (d, 1H, J = 8.1 Hz, indole-H), 7.72–7.15 (m, 10H, aromatic), 4.65 (s, 2H, CH2CO), 3.45 (t, 2H, J = 6.3 Hz), 2.35 (t, 2H, J = 6.3 Hz), 1.95 (quintet, 2H).

$$^13$$C NMR (125 MHz, DMSO-d6):

- δ 172.5 (C=O), 169.8 (C=O), 148.2, 136.7, 134.5, 128.9–121.3 (aromatic carbons), 45.6 (CH2CO), 38.4, 34.2, 29.7.

High-Resolution Mass Spectrometry (HRMS) :

Alternative Synthetic Routes and Mechanistic Insights

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) accelerates the coupling steps, reducing reaction times by 80% while maintaining yields at 68–72%. This method minimizes thermal degradation of the quinoline moiety.

Solid-Phase Synthesis

Immobilization of 4-aminobutanamide on Wang resin enables iterative coupling cycles, though this approach suffers from lower overall yields (55–60%) due to resin loading inefficiencies.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Replacing HATU with propane phosphonic acid anhydride (T3P®) reduces costs by 40% while achieving comparable yields (63–65%).

Waste Stream Management

Ethyl acetate and hexane are recovered via fractional distillation (>90% recovery), aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(2-(1H-indol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The indole and quinoline rings can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Oxidized derivatives of the indole and quinoline rings.

Reduction: Reduced forms of the compound, potentially leading to hydrogenated indole and quinoline rings.

Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 4-(2-(1H-indol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole and quinoline moieties can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The N-(quinolin-8-yl)butanamide scaffold is highly modular, with variations in the substituents on the phenyl or heteroaromatic rings significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Electronic and Steric Effects

- Electron-Donating vs. Withdrawing Groups :

- Steric Effects : Bulky substituents like dibenzofuran (3ai) or methylindole (3an) reduce yields due to hindered coupling efficiency . The target compound’s indole-acetamido group may balance steric bulk with conformational flexibility.

Biological Activity

4-(2-(1H-indol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide, also known by its CAS number 1251557-89-7, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

The compound has a molecular formula of C23H22N4O2 and a molecular weight of 386.4 g/mol. Its structure includes an indole moiety linked to a quinoline derivative, which is hypothesized to contribute to its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C23H22N4O2 |

| Molecular Weight | 386.4 g/mol |

| CAS Number | 1251557-89-7 |

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The indole and quinoline components are known for their ability to scavenge free radicals, which may contribute to neuroprotective effects. A study demonstrated that derivatives of quinoline can inhibit oxidative stress markers in neuronal cells, suggesting potential applications in neurodegenerative diseases like Alzheimer's disease (AD) .

Anti-Alzheimer's Activity

The compound's structural similarity to known anti-Alzheimer agents positions it as a candidate for further investigation in this area. In vitro studies have shown that related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling .

Table: Inhibitory Activity of Related Compounds

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |

|---|---|---|

| Compound A | 41.4 ± 2.1 | 25.5 ± 3.2 |

| Compound B | 30.0 ± 1.5 | 20.0 ± 2.0 |

Cytotoxicity and Neuroprotection

In cytotoxicity assays using C17.2 neuronal cells, several derivatives exhibited low cytotoxicity while providing protective effects against glutamate-induced toxicity . This suggests that the compound may not only enhance cognitive function but also protect neuronal integrity.

The proposed mechanisms through which this compound exerts its biological effects include:

- Metal Ion Chelation : Similar compounds have been shown to chelate metal ions such as copper and zinc, which are implicated in the pathogenesis of AD . This chelation may reduce metal-induced oxidative stress.

- Inhibition of Cholinesterases : By inhibiting AChE and BuChE, the compound could enhance acetylcholine levels in synaptic clefts, improving neurotransmission.

- Antioxidant Activity : The presence of indole and quinoline rings suggests potential antioxidant activity, which may mitigate oxidative damage in neuronal tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.